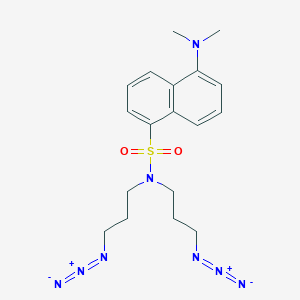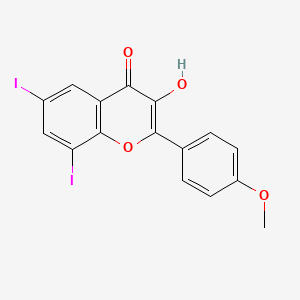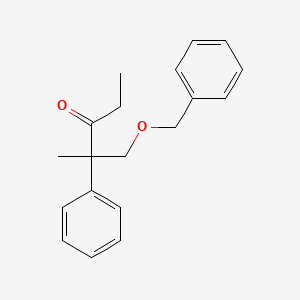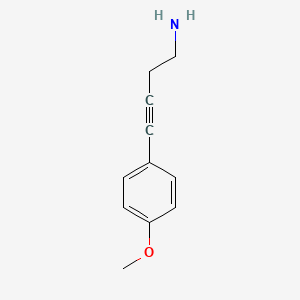
4-(4-Methoxyphenyl)but-3-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)but-3-yn-1-amine: is an organic compound that belongs to the class of alkynes and amines It features a methoxyphenyl group attached to a butynyl chain, which is further connected to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-yn-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with propargylamine under suitable conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in the presence of a base like potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methoxyphenyl)but-3-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-methoxyphenyl)but-3-yn-1-one.
Reduction: Formation of 4-(4-methoxyphenyl)but-3-en-1-amine or 4-(4-methoxyphenyl)butane-1-amine.
Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl compounds.
Applications De Recherche Scientifique
Chemistry: 4-(4-Methoxyphenyl)but-3-yn-1-amine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways involving amine groups.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the alkyne group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(4-Methoxyphenyl)but-3-en-1-amine: Similar structure but with an alkene group instead of an alkyne.
4-(4-Methoxyphenyl)butane-1-amine: Similar structure but with an alkane group instead of an alkyne.
4-(4-Methoxyphenyl)prop-2-yn-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness: 4-(4-Methoxyphenyl)but-3-yn-1-amine is unique due to the presence of both an alkyne and an amine group, which allows for diverse chemical reactivity and potential applications. The methoxyphenyl group also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
918871-63-3 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)but-3-yn-1-amine |
InChI |
InChI=1S/C11H13NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,3,9,12H2,1H3 |
Clé InChI |
VVEBXHIYHLNGCX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
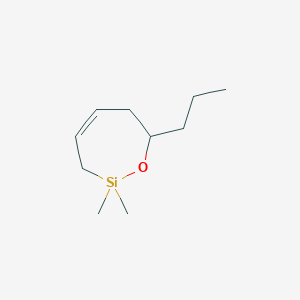
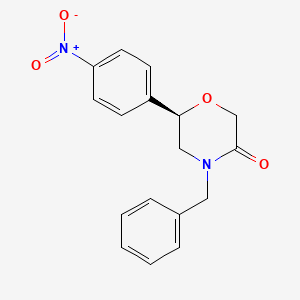
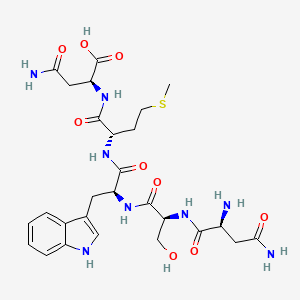
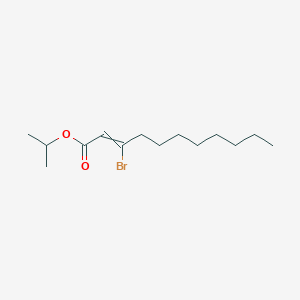
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)

